- Preparation of (cis)-4-hydroxy-4-phenyl-L-proline derivatives as ACE inhibitor intermediates, Federal Republic of Germany, , ,

Cas no 96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)

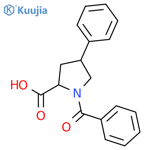

96314-26-0 structure

Nombre del producto:(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Número CAS:96314-26-0

MF:C11H13NO2

Megavatios:191.226423025131

MDL:MFCD08063935

CID:61839

PubChem ID:12805582

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

- (4S)-4-Phenyl-L-proline

- BROMOACETIC ACID METHYL ESTER

- C11H13NO2

- L-Proline, 4-phenyl-, (4S)-

- Trans-4-phenyl-L-proline

- 4-Phenyl-prolin

- 4-phenylproline

- (4S)-4-Phenyl-L-proline (ACI)

- L

- L-Proline, 4-phenyl-, trans- (ZCI)

- Proline, 4-phenyl- (6CI)

- DA-59670

- L-Proline, 4-phenyl-, trans-

- AKOS006286465

- F11095

- HY-W067473

- (2s,4s)-4-phenyl-pyrrolidine-2-carboxylic acid

- CS-0059274

- CHEMBL4084026

- EN300-214558

- 96314-26-0

- (S)-4-Phenyl-L-proline

- AKOS016015828

- (trans)-4-phenyl-L-proline

- DTXSID40510299

- SCHEMBL124005

- EC 416-020-1

- AS-66731

-

- MDL: MFCD08063935

- Renchi: 1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1

- Clave inchi: JHHOFXBPLJDHOR-ZJUUUORDSA-N

- Sonrisas: C([C@H]1NC[C@H](C2C=CC=CC=2)C1)(=O)O

Atributos calculados

- Calidad precisa: 191.09500

- Masa isotópica única: 191.094628657g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 211

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -1

- Superficie del Polo topológico: 49.3Ų

Propiedades experimentales

- Denso: 1.186

- PSA: 49.33000

- Logp: 1.54550

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Información de Seguridad

- Código de categoría de peligro: 43-62

- Instrucciones de Seguridad: S22; S36/37

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R43

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214558-10.0g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 10g |

$228.0 | 2023-06-01 | ||

| Enamine | EN300-214558-0.5g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 0.5g |

$36.0 | 2023-09-16 | ||

| Chemenu | CM198637-5g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 5g |

$444 | 2021-06-09 | |

| Chemenu | CM198637-10g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 10g |

$715 | 2021-06-09 | |

| eNovation Chemicals LLC | D501042-5g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid HCl salt |

96314-26-0 | 97% | 5g |

$920 | 2024-05-24 | |

| Chemenu | CM198637-5g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 5g |

$*** | 2023-05-29 | |

| Chemenu | CM198637-10g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 10g |

$*** | 2023-05-29 | |

| Key Organics Ltd | AS-66731-10MG |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-214558-5g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 5g |

$122.0 | 2023-09-16 | ||

| Enamine | EN300-214558-10g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 10g |

$228.0 | 2023-09-16 |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Preparation of 4-phenylprolines as fosinopril intermediates, United States, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 12 h, rt → reflux

Referencia

- Method for preparing fosinopril sodium and key intermediate, China, , ,

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Lithium , Ammonia Solvents: Ammonia

Referencia

- Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines, Journal of Medicinal Chemistry, 1988, 31(6), 1148-60

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 5 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C

1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C

1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C

Referencia

- Purification of fosinopril sodium and preparation, purification, and recovery of racemic fosinopril, India, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt

Referencia

- Preparation of substituted N-(arylsulfonyl)proline derivatives as potent cell adhesion inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 108 °C

Referencia

- Method for preparing fosinopril and salt thereof, China, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 16 h, rt

Referencia

- Labeled molecular imaging agents and methods of use, United States, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid

Referencia

- Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline, Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials

- (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

- 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-4-phenyl-, 1-(phenylmethyl) ester, (S)- (9CI)

- L-Proline,1-benzoyl-4-[(methylsulfonyl)oxy]-, cis- (9CI)

- trans-1-Benzoyl-4-phenylpyrrolidine-2-carboxylic acid

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Literatura relevante

-

1. Book reviews

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid) Productos relacionados

- 118758-50-2((2R,3S)-3-Phenylpyrrolidine-2-carboxylic acid)

- 103290-40-0((2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid)

- 82087-73-8((2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid)

- 103290-41-1(D-Proline,4-phenyl-, trans- (9CI))

- 3005-68-3(3-Phenylpyrrolidine-2-carboxylic acid)

- 2138405-22-6(4-(3,4-Difluorophenyl)-2-ethyl-4-oxobutanoic acid)

- 1049524-59-5(N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 2137142-61-9(methyl (2R)-2-amino-4-sulfamoylbutanoate)

- 933028-21-8(N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide)

- 1337779-32-4(2-chloro-6-(morpholin-3-yl)phenol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96314-26-0)(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Pureza:99%

Cantidad:5g

Precio ($):458.0